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Fructose-histidine - 25020-13-7

Fructose-histidine

Catalog Number: EVT-1447243
CAS Number: 25020-13-7
Molecular Formula: C12H19N3O7
Molecular Weight: 317.298
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fructose-histidine, chemically known as Nα-(1-deoxy-D-fructos-1-yl)-L-histidine, is a prominent example of an Amadori compound. [] These compounds are early-stage products of the Maillard reaction, a complex series of reactions between reducing sugars like glucose and amino acids or proteins. [] This reaction significantly impacts food chemistry, particularly during thermal processing, influencing flavor, color, and nutritional value. [] Fructose-histidine is particularly abundant in dried fruits and vegetables, notably tomato powder. []

Fructose

Compound Description: Fructose is a simple sugar (monosaccharide) that serves as a fundamental building block for various carbohydrates. It plays a vital role as a primary source of energy in numerous biological systems. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Fructose forms the carbohydrate component of Fructose-histidine, establishing a direct structural connection between these two compounds. []

Histidine

Compound Description: Histidine is an essential amino acid, signifying that the human body cannot synthesize it independently and requires dietary intake. It participates in a wide array of metabolic processes and serves as a precursor to various biologically significant molecules, including histamine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Histidine constitutes the amino acid component of Fructose-histidine, establishing a direct structural connection between these two compounds. []

Fructosyl Valine

Compound Description: Fructosyl Valine stands as a prominent fructosyl amino acid, particularly recognized for its presence as an N-terminal component within human glycated hemoglobin. []

Relevance: Fructosyl Valine shares a structural resemblance to Fructose-histidine as both belong to the class of fructosyl amino acids. This categorization highlights their common structural motif comprising a fructose molecule linked to an amino acid. [] Notably, the study employing Fructosyl Valine focused on developing biomimetic receptors for recognizing fructosyl amino acids like Fructose-histidine in aqueous environments. []

Fructosyl Glycyl Histidine

Compound Description: Fructosyl Glycyl Histidine represents another significant fructosyl amino acid identified as an N-terminal moiety within human glycated hemoglobin. []

Relevance: Similar to Fructosyl Valine, Fructosyl Glycyl Histidine bears structural similarity to Fructose-histidine by belonging to the fructosyl amino acids class. [] This classification underscores their commonality in possessing a fructose molecule bound to an amino acid. The research utilizing Fructosyl Glycyl Histidine, like that with Fructosyl Valine, centered on designing biomimetic receptors for selectively recognizing fructosyl amino acids, including Fructose-histidine, in aqueous solutions. []

Nα-(1-deoxy-D-fructos-1-yl)-L-arginine (FruArg)

Compound Description: Nα-(1-deoxy-D-fructos-1-yl)-L-arginine, often abbreviated as FruArg, is a fructosyl amino acid found in dried fruits and vegetables. [] These compounds are early-stage products of the Maillard reaction. []

Relevance: FruArg is structurally related to Fructose-histidine as both are Amadori compounds, indicating they are formed from the reaction of a sugar (fructose in this case) with an amino acid. [] The study comparing FruArg and Fructose-histidine investigated their copper-chelating abilities. []

Glucose

Compound Description: Glucose, a simple sugar, stands as a central energy source and metabolic intermediate across numerous organisms. [, , , , , , , , , , , ]

Relevance: Glucose closely resembles fructose in terms of its chemical structure and frequently serves as a comparative substrate in studies involving fructose metabolism or utilization. [, ] Considering the structural similarity between glucose and fructose, insights from glucose-related research can offer valuable parallels for understanding Fructose-histidine.

Sucrose

Compound Description: Sucrose, a disaccharide composed of glucose and fructose, represents a prevalent sugar found in various plants and serves as table sugar. [, , , , ]

Relevance: The relevance of sucrose stems from its breakdown into glucose and fructose within biological systems. [] Consequently, investigations exploring sucrose metabolism can indirectly provide insights into fructose utilization pathways and potential interactions with Fructose-histidine.

Overview

Fructose-histidine is a compound formed through the Maillard reaction, which is a complex series of chemical reactions between reducing sugars and amino acids. This compound has garnered attention due to its potential applications in food science and biochemistry, particularly in understanding its role in glycation processes and the formation of advanced glycation end products.

Source

Fructose is a simple sugar found naturally in fruits, honey, and root vegetables. Histidine is an essential amino acid that plays a crucial role in various physiological processes. The combination of these two compounds occurs during the Maillard reaction, which is commonly observed in cooking and food processing, leading to the development of flavor and color in foods.

Classification

Fructose-histidine can be classified as a fructosamine, a type of glycation product formed when sugars react with amino acids. It falls under the broader category of Maillard reaction products, which are significant in both food chemistry and nutritional biochemistry.

Synthesis Analysis

Methods

The synthesis of fructose-histidine typically involves the Maillard reaction, which occurs under specific conditions such as elevated temperatures and varying pH levels. In laboratory settings, fructose and histidine can be mixed in an aqueous solution and subjected to heat to promote the reaction.

Technical Details

  1. Reagents: D-fructose and L-histidine are used as primary reactants.
  2. Conditions: The reaction is often conducted at elevated temperatures (around 100 °C) for several hours.
  3. Monitoring: The progress of the reaction can be monitored using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry to identify the formation of fructose-histidine.
Molecular Structure Analysis

Structure

The molecular structure of fructose-histidine consists of a fructose moiety linked to the amino acid histidine. The connection typically occurs at the carbonyl carbon of fructose, forming a glycosidic bond with the amino group of histidine.

Data

  • Molecular Formula: C₁₁H₁₄N₂O₇
  • Molecular Weight: Approximately 286.24 g/mol
  • Structural Features: The compound contains hydroxyl groups from fructose and an imidazole ring from histidine, contributing to its reactivity and biological activity.
Chemical Reactions Analysis

Reactions

Fructose-histidine can undergo various chemical reactions, including:

  1. Further Glycation: It can react with additional amino acids or proteins, leading to more complex glycation products.
  2. Degradation: Under certain conditions, it may degrade to form other compounds, such as advanced glycation end products.
  3. Oxidation: The compound can also be oxidized by specific enzymes, such as fructosyl-peptide oxidases.

Technical Details

The kinetics of these reactions depend on factors like temperature, pH, and the presence of catalysts or enzymes that can facilitate or inhibit these processes.

Mechanism of Action

Process

The formation of fructose-histidine through the Maillard reaction involves several key steps:

  1. Initial Reaction: The carbonyl group of fructose reacts with the amino group of histidine.
  2. Amadori Rearrangement: This leads to the formation of a stable intermediate known as an Amadori product.
  3. Subsequent Reactions: The Amadori product can undergo further transformations, including dehydration and polymerization, resulting in various Maillard reaction products.

Data

Research indicates that fructose-histidine exhibits antioxidant properties and may influence metabolic pathways related to glucose metabolism and insulin sensitivity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fructose-histidine typically appears as a white to off-white powder.
  • Solubility: It is soluble in water due to its polar functional groups.

Chemical Properties

  • Stability: The stability of fructose-histidine can vary depending on environmental conditions such as temperature and pH.
  • Reactivity: It is reactive towards other nucleophiles due to the presence of its carbonyl group.
Applications

Fructose-histidine has several scientific uses:

  1. Food Science: It contributes to flavor development and browning in cooked foods through the Maillard reaction.
  2. Biochemistry: It serves as a model compound for studying glycation processes related to diabetes mellitus and aging.
  3. Clinical Research: Fructosamine derivatives are utilized in clinical assays for monitoring blood glucose levels over time.

Properties

CAS Number

25020-13-7

Product Name

Fructose-histidine

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid

Molecular Formula

C12H19N3O7

Molecular Weight

317.298

InChI

InChI=1S/C12H19N3O7/c16-4-9(18)11(20)10(19)8(17)3-14-7(12(21)22)1-6-2-13-5-15-6/h2,5,7,9-11,14,16,18-20H,1,3-4H2,(H,13,15)(H,21,22)/t7-,9+,10+,11+/m0/s1

InChI Key

CJYXLKPEYVVNDY-SCVMZPAESA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O

Synonyms

(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;_x000B_D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose

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